molecular formula C32H24ClN3O4 B12619386 C32H24ClN3O4

C32H24ClN3O4

Cat. No.: B12619386
M. Wt: 550.0 g/mol
InChI Key: BSBDMTLSPORGCU-VKAIGLIFSA-N
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Description

The compound with the molecular formula C32H24ClN3O4 is known as Loratadine. It is a second-generation tricyclic antihistamine used to treat allergies. Loratadine is known for its effectiveness in alleviating symptoms of allergic rhinitis and urticaria without causing significant drowsiness, which is a common side effect of first-generation antihistamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine can be synthesized starting from 2-cyanopyridine. The synthetic route involves several key steps:

Industrial Production Methods

Industrial production of Loratadine typically follows the same synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and other industrial equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying antihistamine activity and structure-activity relationships.

    Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.

    Medicine: Extensively used in clinical trials for treating allergic conditions.

    Industry: Used in the formulation of over-the-counter allergy medications

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The molecular targets include the H1 receptors located on various cells involved in the allergic response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Loratadine is unique due to its high selectivity for peripheral H1 receptors, which minimizes central nervous system side effects such as drowsiness. This makes it a preferred choice for patients who need to avoid sedation .

Properties

Molecular Formula

C32H24ClN3O4

Molecular Weight

550.0 g/mol

IUPAC Name

(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-naphthalen-2-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide

InChI

InChI=1S/C32H24ClN3O4/c1-40-25-13-11-21(33)17-24(25)34-30(37)29-27-26(28-23-9-5-4-7-19(23)14-15-35(28)29)31(38)36(32(27)39)22-12-10-18-6-2-3-8-20(18)16-22/h2-17,26-29H,1H3,(H,34,37)/t26-,27+,28?,29-/m0/s1

InChI Key

BSBDMTLSPORGCU-VKAIGLIFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)[C@@H]2[C@H]3[C@@H](C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC7=CC=CC=C7C=C6

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC7=CC=CC=C7C=C6

Origin of Product

United States

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